Furo[3,2-b]pyridin-7-amine
Overview
Description
“Furo[3,2-b]pyridin-7-amine” is a heterocyclic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-b]pyridin-7-amine” consists of a furo[3,2-b]pyridine ring with an amine group attached to the 7-position . The SMILES string representation of this compound is Nc1ccnc2ccoc12 .Physical And Chemical Properties Analysis
“Furo[3,2-b]pyridin-7-amine” is a solid compound . It has a molecular weight of 134.14 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Chemical Synthesis and Derivative Development
- Furo[3,2-b]pyridin-7-amine and related compounds, such as furo[2,3-b]pyridine, have been extensively studied in chemical synthesis. These compounds serve as building blocks for developing various chemically complex structures. For instance, Bencková and Krutošíková (1999) demonstrated the synthesis of furo[3,2-c]pyridinium tosylates and N-oxides, exploring their potential in 1,3-dipolar cycloaddition reactions and transformations into carboxylic acids and carbonitriles (Bencková & Krutošíková, 1999).
Anticancer Applications
- Novel furo[3,2-b]pyridine derivatives have shown significant potential in anticancer research. Kumar et al. (2018) synthesized a series of furo[2,3-b]pyridine derivatives, which exhibited notable anticancer activity against various human cancer cell lines, highlighting their therapeutic potential in cancer treatment (Kumar et al., 2018).
Exploration of Heterocyclic Systems
- Furo[3,2-b]pyridines have been central in the study of new heterocyclic systems, offering insights into the synthesis of complex polyheterocycles. Chartoire et al. (2008) described an efficient method for the synthesis of furo[3,2-b]pyridine, leading to various polyheterocycles, essential for advancing chemical research (Chartoire et al., 2008).
Reactivity and Functionalization Studies
- The reactivity of the furo[3,2-b]pyridine core has been a topic of interest in organic chemistry. Fumagalli and Emery (2016) explored the chemical reactivity of this framework, developing methods for its functionalization, which is crucial for the advancement of organic synthesis techniques (Fumagalli & Emery, 2016).
Pharmacological Properties and Kinase Inhibition
- Some derivatives of furo[3,2-b]pyridin-7-amine have demonstrated potential in inhibiting specific protein kinases, suggesting their use in targeted therapy for diseases like cancer. Němec et al. (2021) reported on the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, identifying them as selective inhibitors of HIPKs, a group of protein kinases, which underscores the pharmacological importance of these compounds (Němec et al., 2021).
Synthesis of Polyfunctionalized Derivatives
- The furo[3,2-b]pyridine framework has been used to synthesize polyfunctionalized derivatives, expanding the scope of its applications in medicinal chemistry and drug design. Jasselin-Hinschberger et al. (2013) demonstrated a method for successive regioselective lithiations of furo[3,2-b]pyridines, leading to various functionalized derivatives, beneficial for the development of novel pharmacological agents (Jasselin-Hinschberger et al., 2013).
Safety And Hazards
properties
IUPAC Name |
furo[3,2-b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTFLLAMOPARNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674101 | |
Record name | Furo[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-b]pyridin-7-amine | |
CAS RN |
1186310-74-6 | |
Record name | Furo[3,2-b]pyridin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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